molecular formula C10H9ClN2 B3103573 4-Chloro-2,7-dimethylquinazoline CAS No. 1444351-21-6

4-Chloro-2,7-dimethylquinazoline

Cat. No.: B3103573
CAS No.: 1444351-21-6
M. Wt: 192.64 g/mol
InChI Key: KHGABTIUAGDZAJ-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethylquinazoline (C${10}$H${9}$ClN$_{2}$) is a quinazoline derivative characterized by a chlorine atom at position 4 and methyl groups at positions 2 and 7. Quinazolines are nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and antimicrobial compounds . The structural features of this compound—specifically the electron-withdrawing chlorine and electron-donating methyl substituents—influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-chloro-2,7-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)13-10(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGABTIUAGDZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-dimethylquinazoline typically involves the cyclization of appropriate precursors. One common method is the Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, carbon monoxide, and amines. This reaction proceeds under mild conditions, typically at 60°C and 1 atm pressure, to yield quinazoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,7-dimethylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

4-Chloro-2,7-dimethylquinazoline has been identified as a key building block for various quinazoline derivatives, which exhibit promising antitumor properties. Quinazolines are known to act as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast, ovarian, colon, and prostate cancer . The ability of quinazoline derivatives to inhibit these receptors makes them valuable in cancer therapy.

Case Study: Anticancer Activity Evaluation

A study evaluated several quinazoline derivatives for their in vitro antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Compounds derived from this compound showed IC50 values ranging from 10.58 to 31.85 µM/L against these cell lines, indicating significant anticancer potential compared to standard drugs like doxorubicin .

Synthesis of Bioactive Molecules

The compound serves as a versatile reagent in the synthesis of various biologically active molecules. It is often utilized in the preparation of:

  • Antitumor agents : Quinazoline-containing piperazinylpyrimidine derivatives have shown notable antitumor activity .
  • Antibacterial compounds : The synthesis of quinazolines with antibacterial properties has been reported, emphasizing their role in combating bacterial infections .
  • Aurora kinase inhibitors : Compounds derived from this compound have been studied for their inhibitory effects on Aurora kinases, which are critical in cell division and are implicated in cancer progression .

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that improve yield and reduce environmental impact. Recent advancements include:

  • Cleaner production methods : New synthetic pathways utilize lower-cost starting materials and fewer reaction steps, leading to higher yields and reduced waste .
  • Nitration and cyclization processes : These methods have been optimized to produce the compound efficiently while minimizing toxic byproducts .

Summary of Applications

Application AreaDescriptionExamples
Antitumor ActivityInhibition of tyrosine kinase receptors in various cancersQuinazoline derivatives with IC50 values < 30 µM/L against HepG2 and MCF-7 cell lines
Synthesis of Bioactive MoleculesBuilding block for diverse pharmacologically active compoundsAntitumor agents, antibacterial compounds, Aurora kinase inhibitors
Synthetic MethodologiesDevelopment of eco-friendly synthesis routes with high yieldsNitration and cyclization processes that reduce waste and costs

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2,7-dimethylquinazoline with structurally related quinazoline derivatives, emphasizing substituent positions, molecular properties, and biological relevance:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cl (4), CH$_3$ (2,7) C${10}$H${9}$ClN$_{2}$ 192.65 g/mol Hypothesized kinase inhibition based on chloro and methyl substituent synergy. Inferred
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline Cl (4), CH$3$ (6), OCH$3$ (2) C${16}$H${13}$ClN$_2$O 284.74 g/mol Crystallographic data (monoclinic system); potential tyrosine kinase inhibitor activity.
7-Chloro-3-hydroxyquinazoline-2,4-dione Cl (7), OH (3) C$8$H$5$ClN$2$O$3$ 212.59 g/mol Antimicrobial activity; synthetic precursor for nitro- and amino-substituted derivatives.
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Cl (4), OCH$3$ (7), CF$3$ (2) C${10}$H$6}$ClF$3$N$2$O 262.62 g/mol Enhanced lipophilicity due to CF$_3$; investigated in drug discovery for CNS targets.
2-Chloro-4-amino-6,7-dimethoxyquinazoline Cl (2), NH$2$ (4), OCH$3$ (6,7) C${10}$H${10}$ClN$3$O$2$ 239.66 g/mol Intermediate in antitumor drug synthesis (e.g., gefitinib analogs).
4-Chloro-8-fluoro-7-methoxyquinazoline Cl (4), F (8), OCH$_3$ (7) C$9$H$6$ClFN$_2$O 212.61 g/mol Dual halogen substitution enhances halogen bonding; explored in kinase inhibitor design.

Key Structural and Functional Insights

Substituent Position Effects: Chlorine at position 4 (as in this compound) is common in kinase-targeting compounds due to its ability to modulate electron density . Comparatively, chlorine at position 7 (e.g., 7-Chloro-3-hydroxyquinazoline-2,4-dione) is associated with antimicrobial activity .

Functional Group Contributions: Trifluoromethyl (CF$_3$): Compounds like 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline exhibit increased metabolic stability and bioavailability compared to methyl-substituted analogs . Amino and Hydroxy Groups: 2-Chloro-4-amino-6,7-dimethoxyquinazoline demonstrates how amino groups at position 4 facilitate hydrogen bonding with biological targets, enhancing antitumor activity .

Crystallographic and Synthetic Data: Single-crystal X-ray analyses (e.g., for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline) reveal monoclinic systems with distinct dihedral angles between aromatic rings, influencing molecular packing and solubility . Synthetic routes for chloro-substituted quinazolines often involve condensation reactions with aldehydes or nitration/reduction steps, as seen in 7-Chloro-3-hydroxyquinazoline-2,4-dione derivatives .

Biological Activity

4-Chloro-2,7-dimethylquinazoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and other therapeutic potentials, along with relevant data and findings from various studies.

Chemical Structure and Properties

This compound is a substituted quinazoline derivative. The chemical structure can be represented as follows:

  • Molecular Formula : C10H8ClN
  • Molecular Weight : 191.63 g/mol

The presence of the chlorine atom and methyl groups on the quinazoline ring significantly influences its biological activity.

In Vitro Studies

A notable study evaluated the anticancer activity of this compound using the National Cancer Institute's (NCI) 60 cell line screening protocol. The compound was tested at a concentration of 10 µM against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Results Summary :

Cell LineGrowth Inhibition (%)Remarks
RPMI-8226 (Leukemia)92.48Low inhibition
CCRF-CEM (Leukemia)92.77Low inhibition
K-562 (Leukemia)92.90Low inhibition
SF-539 (CNS)92.74Low inhibition
Average Growth104.68Weak overall anticancer activity

The results indicated that this compound exhibited weak anticancer activity across the tested cell lines, with an average growth percentage indicating minimal inhibitory effects on tumor proliferation .

Antileishmanial Activity

In addition to its anticancer properties, quinazoline derivatives have shown promise in treating leishmaniasis. A study focused on N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant antileishmanial activity against Leishmania donovani and L. amazonensis. Although specific data for this compound was not provided in this context, the structural similarities suggest potential efficacy in this area .

The mechanism by which quinazolines exert their biological effects often involves the inhibition of critical cellular pathways. For example:

  • Microtubule Destabilization : Some quinazolines are known to disrupt microtubule dynamics in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Compounds like MPC-6827 have been shown to block cell cycle progression in various cancer types .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A detailed investigation reported that modifications on the quinazoline structure could enhance potency against specific cancer types. For instance, derivatives with additional functional groups showed improved IC50 values compared to standard treatments like doxorubicin .
  • Antileishmanial Efficacy :
    • Another research highlighted that certain quinazoline derivatives reduced parasitemia in murine models of visceral leishmaniasis significantly, suggesting a need for further exploration into their therapeutic potential against parasitic infections .

Q & A

Basic Research Questions

1.1. What are the established synthetic routes for 4-Chloro-2,7-dimethylquinazoline, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves cyclocondensation reactions using substituted precursors. For example, nicotinoyl chloride hydrochloride can react with 2-aminobenzonitrile in sulfolane at 100°C, followed by PCl₅ addition to introduce the chlorine moiety. Optimal yields (~46%) are achieved under inert atmospheres with prolonged heating (16–24 hr). Post-reaction quenching with ice-cold sodium bicarbonate and purification via flash chromatography are critical to isolate the product .

Key Parameters:

Reaction StepConditionsYield
CyclocondensationSulfolane, 100°C, 16 hr46%
ChlorinationPCl₅, 100°C, 10 hr-
PurificationFlash chromatography46%

1.2. How is this compound characterized structurally?

Methodological Answer:
Structural elucidation employs NMR , FT-IR , and mass spectrometry . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is used to resolve dihedral angles between aromatic rings (e.g., 84.97° between phenyl and quinazoline groups) and hydrogen-bonding networks, which stabilize the crystal lattice. SCXRD also identifies weak interactions like C–H⋯π bonds, critical for understanding molecular packing .

Example Data from Crystallography (SCXRD):

ParameterValue
Dihedral angle (quinazoline vs. phenyl)84.97°
Dihedral angle (quinazoline vs. chloro-substituted benzene)80.23°
Hydrogen bonds (N–H⋯N)2.12 Å

Advanced Research Questions

2.1. How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer:
Computational models (e.g., DFT) may predict planar conformations, but SCXRD reveals non-planar geometries due to steric hindrance from substituents. For instance, the chloro and methyl groups in this compound create torsional angles >80°, deviating from idealized planar structures. Cross-validation via SCXRD and computational docking clarifies discrepancies in ligand-receptor binding hypotheses .

2.2. What strategies optimize HPLC-UV analysis for trace quantification of this compound derivatives?

Methodological Answer:
Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile:water, 70:30) at 1.0 mL/min flow rate. Detection at 254 nm ensures sensitivity for chlorinated aromatics. Ascorbic acid quenching is recommended to neutralize residual oxidizing agents (e.g., ClO₂), which may degrade derivatives like 4-Chloro-2,6-DMP during sample preparation .

Optimized HPLC Parameters:

ParameterValue
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30)
Flow Rate1.0 mL/min
Detection Wavelength254 nm

2.3. How do structural modifications of this compound impact pharmacological activity?

Methodological Answer:
SAR studies reveal that the chloro group at position 4 enhances electrophilicity, facilitating covalent binding to kinase domains. Adding pyridyl or phenyl groups at position 2 improves solubility and bioavailability. For example, 4-Chloro-2-(pyridin-3-yl)quinazoline derivatives show anti-inflammatory activity (IC₅₀ = 1.2 µM against COX-2) due to π-π stacking with catalytic residues .

Activity Comparison:

DerivativeTargetIC₅₀
4-Chloro-2-phenylquinazolineEGFR0.8 µM
4-Chloro-2-(pyridin-3-yl)quinazolineCOX-21.2 µM

2.4. How should researchers address conflicting data in reaction mechanisms or bioactivity assays?

Methodological Answer:
Contradictions often arise from impurities or unoptimized quenching steps. For example, residual ClO₂ in reaction mixtures may chlorinate intermediates unpredictably. Mitigation strategies include:

Cross-validation : Use LC-MS alongside HPLC-UV to confirm derivative stability.

Controlled quenching : Add ascorbic acid to neutralize oxidizing agents before analysis .

Replicate experiments : Ensure statistical significance (n ≥ 3) in bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,7-dimethylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,7-dimethylquinazoline

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